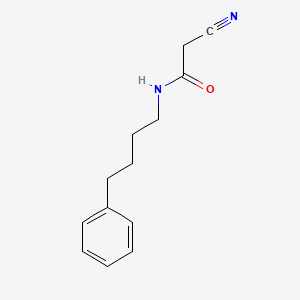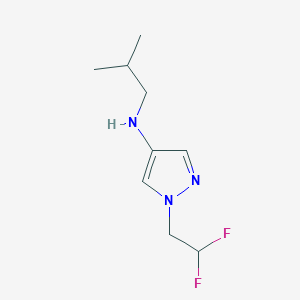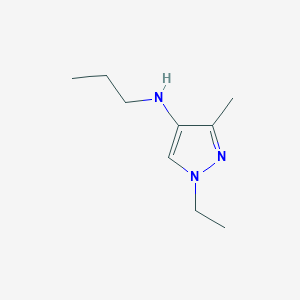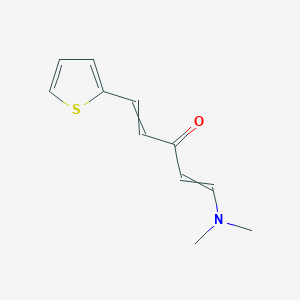![molecular formula C9H17N3O B11741073 4-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol](/img/structure/B11741073.png)
4-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
Méthodes De Préparation
The synthesis of 4-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with 4-aminobutan-1-ol under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like sodium acetate. The mixture is stirred at room temperature to yield the desired product .
Analyse Des Réactions Chimiques
4-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Applications De Recherche Scientifique
4-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its pyrazole ring, it is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparaison Avec Des Composés Similaires
4-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-methyl-5-aminopyrazole: This compound also features a pyrazole ring and is known for its biological activities.
3-Methyl-1-phenyl-1H-pyrazol-5-amine: Similar in structure, this compound is used in various chemical and biological studies.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H17N3O |
|---|---|
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
4-[(2-methylpyrazol-3-yl)methylamino]butan-1-ol |
InChI |
InChI=1S/C9H17N3O/c1-12-9(4-6-11-12)8-10-5-2-3-7-13/h4,6,10,13H,2-3,5,7-8H2,1H3 |
Clé InChI |
FSJZTYLIQLJZJX-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC=N1)CNCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11740998.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11740999.png)
![2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol](/img/structure/B11741010.png)
![1-ethyl-4-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11741013.png)

![Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-3-phenyl-, ethyl ester](/img/structure/B11741038.png)
![1-(2,2-difluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B11741040.png)
![1-cyclopentyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11741042.png)
![1-(2-fluoroethyl)-5-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11741046.png)
![Ethyl 2-[hydroxy(phenyl)methylidene]-3-methyliminobutanoate](/img/structure/B11741055.png)



